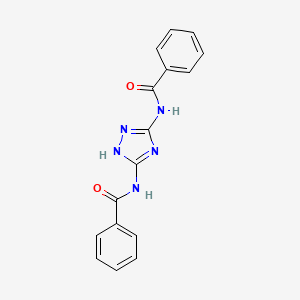
N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles. This compound is characterized by the presence of a 1,2,4-triazole ring substituted by a benzamide group. The 1,2,4-triazole ring is a five-membered aromatic ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide typically involves the reaction of 5-amino-1,2,4-triazole with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of the triazole and the carbonyl group of benzoyl chloride . The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and receptors, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and triazole functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
53246-51-8 |
|---|---|
Formule moléculaire |
C16H13N5O2 |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
N-(3-benzamido-1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C16H13N5O2/c22-13(11-7-3-1-4-8-11)17-15-19-16(21-20-15)18-14(23)12-9-5-2-6-10-12/h1-10H,(H3,17,18,19,20,21,22,23) |
Clé InChI |
RGBUMMFUOYYLKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=NC(=NN2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)



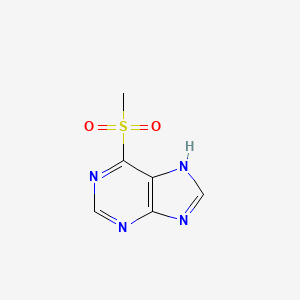

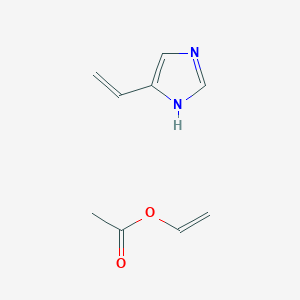
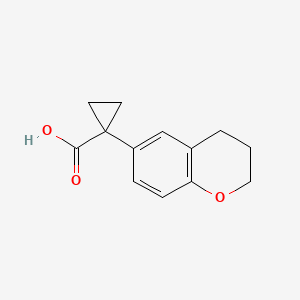

![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
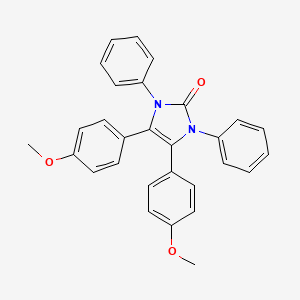
![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)
